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Compound of Interest

Compound Name: 3-Iodo-8-nitroquinoline

Cat. No.: B1314853 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of 8-

nitroquinoline and its derivatives. Due to the limited availability of public crystallographic data

for 3-iodo-8-nitroquinoline, this guide leverages data from closely related structures, namely

8-nitroquinoline and a series of 2-styryl-8-nitroquinoline derivatives, to infer and compare

structural properties. This document is intended to serve as a valuable resource for

understanding the solid-state structures of this class of compounds, which is crucial for rational

drug design and materials science.

Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for 8-nitroquinoline and

selected 2-styryl-8-nitroquinoline derivatives. These compounds provide a basis for

understanding the influence of substituents on the crystal packing and molecular geometry of

the 8-nitroquinoline core.

Table 1: Crystal Data and Structure Refinement for 8-Nitroquinoline[1][2]
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Parameter 8-Nitroquinoline

Empirical Formula C₉H₆N₂O₂

Formula Weight 174.16

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 7.2421(11)

b (Å) 16.688(3)

c (Å) 7.2089(11)

β (°) 114.086(4)

Volume (Å³) 795.4(2)

Z 4

Temperature (K) 296

Wavelength (Å) 0.71073

R-factor (%) 4.5

Table 2: Comparative Crystal Data for 2-Styryl-8-nitroquinoline Derivatives
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Parameter
(E)-2-(4-
methylstyryl)-8-
nitroquinoline

(E)-2-(4-
methoxystyryl)-8-
nitroquinoline

(E)-2-(4-
bromostyryl)-8-
nitroquinoline

Empirical Formula C₁₈H₁₄N₂O₂ C₁₈H₁₄N₂O₃ C₁₇H₁₁BrN₂O₂

Formula Weight 290.32 306.32 355.20

Crystal System Monoclinic Orthorhombic Monoclinic

Space Group P2₁/c Pbca P2₁/c

a (Å) 10.379(3) 7.935(2) 10.457(3)

b (Å) 12.021(4) 16.096(5) 12.089(4)

c (Å) 11.834(4) 22.843(7) 11.693(4)

β (°) 101.998(12) 90 100.978(12)

Volume (Å³) 1445.9(8) 2915.0(14) 1452.9(8)

Z 4 8 4

Temperature (K) 293(2) 293(2) 293(2)

Wavelength (Å) 0.71073 0.71073 0.71073

R-factor (%) 5.3 6.1 4.8

Experimental Protocols
The synthesis and crystallization of 8-nitroquinoline derivatives generally involve multi-step

chemical reactions followed by a carefully controlled crystallization process. The protocols

outlined below are generalized representations based on available literature.

General Synthesis of 8-Nitroquinoline Derivatives
The synthesis of the 8-nitroquinoline core can be achieved through various methods, with the

Skraup synthesis being a classic example. This involves the reaction of a substituted o-

nitroaniline with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of substituted

derivatives, further functionalization of the quinoline ring is performed. For instance, the
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synthesis of 2-styryl-8-nitroquinolines can be achieved via the condensation of 2-methyl-8-

nitroquinoline with the corresponding benzaldehyde in the presence of a catalyst.

Crystallization
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a

saturated solution of the compound in an appropriate solvent. Common solvents for quinoline

derivatives include ethanol, methanol, ethyl acetate, and chloroform. The choice of solvent and

the rate of evaporation are critical factors in obtaining high-quality crystals.

X-ray Data Collection and Structure Refinement
Data for single-crystal X-ray diffraction is collected using a diffractometer equipped with a

suitable X-ray source (e.g., Mo Kα radiation). The collected diffraction data is then processed to

determine the unit cell parameters and space group. The crystal structure is subsequently

solved using direct methods or Patterson methods and refined using full-matrix least-squares

techniques.

Visualizations
The following diagrams illustrate a typical experimental workflow for X-ray crystallography and

a logical comparison of the structural features of the analyzed quinoline derivatives.
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A generalized workflow for the synthesis and X-ray crystallographic analysis of quinoline
derivatives.
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Logical comparison of substituent effects on the crystal packing of 8-nitroquinoline derivatives.

Discussion and Comparative Analysis
The crystal structure of 8-nitroquinoline reveals a nearly planar molecule.[1] The planarity of the

quinoline ring system facilitates efficient crystal packing, which is primarily governed by π-π

stacking interactions between adjacent molecules.

In contrast, the 2-styryl-8-nitroquinoline derivatives exhibit more complex intermolecular

interactions. The presence of the bulky styryl group at the 2-position influences the overall

molecular conformation and the crystal packing. While π-π stacking interactions are still

significant, C-H...π interactions between the styryl protons and the quinoline ring system of

neighboring molecules also play a crucial role in stabilizing the crystal lattice. The specific
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nature of the substituent on the styryl's phenyl ring (e.g., methyl, methoxy, bromo) further

modulates these interactions, leading to variations in the crystal systems and space groups

observed for these derivatives.

While the crystal structure of 3-iodo-8-nitroquinoline is not available in the public domain, we

can predict some of its structural features based on the known structures of other halogenated

quinolines. The introduction of a large and polarizable iodine atom at the 3-position is expected

to have a significant impact on the crystal packing. Halogen bonding, a non-covalent interaction

involving the electrophilic region of the halogen atom, is likely to be a dominant feature in the

crystal structure of 3-iodo-8-nitroquinoline. These halogen bonds could occur between the

iodine atom and the nitrogen atom of the quinoline ring or the oxygen atoms of the nitro group

of adjacent molecules. The steric bulk of the iodine atom may also influence the planarity of the

quinoline ring and lead to different packing motifs compared to the unsubstituted 8-

nitroquinoline.

Alternative Structural Analysis Techniques
When single crystals suitable for X-ray diffraction cannot be obtained, other techniques can

provide valuable structural information:

Powder X-ray Diffraction (PXRD): This technique is useful for analyzing the crystallinity of a

bulk sample and can aid in phase identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide

information about the local environment of atoms in the crystal lattice.

Computational Modeling: Density Functional Theory (DFT) and other computational methods

can be used to predict the stable conformations and crystal structures of molecules.

Conclusion
The X-ray crystallographic analysis of 8-nitroquinoline and its derivatives provides valuable

insights into the influence of substituents on their solid-state structures. While the crystal

structure of 3-iodo-8-nitroquinoline remains to be determined, a comparative analysis of

related compounds suggests that halogen bonding and steric effects will play a crucial role in

its crystal packing. The data and experimental protocols presented in this guide are intended to
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aid researchers in the design, synthesis, and structural characterization of this important class

of compounds for applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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